Potency Comparison: Higenamine vs. Isoproterenol in Murine Atria Chronotropy
Higenamine demonstrates potent positive chronotropic effects in isolated murine atria, with an EC50 of 38 nM. While its maximal response is comparable to that of the full agonist isoproterenol, the potency difference is stark: isoproterenol requires over 100-fold less compound to achieve the same cardiovascular effect in rabbit models [1][2].
| Evidence Dimension | Positive chronotropic effect (increase in heart rate) |
|---|---|
| Target Compound Data | EC50 = 38 nM |
| Comparator Or Baseline | Isoproterenol: 100-fold more potent (requires 100x less compound for equivalent effect in rabbit cardiovascular system) |
| Quantified Difference | Isoproterenol is approximately 100x more potent |
| Conditions | Isolated murine right atria; Rabbit cardiovascular system |
Why This Matters
This quantifies higenamine's lower potency versus the gold-standard agonist, informing dose selection in cardiovascular assays and highlighting the need for higher concentrations in experimental protocols.
- [1] Kimura I, Chui LH, Fujitani K, Kikuchi T, Kimura M. Positive chronotropic and inotropic effects of higenamine and its enhancing action on the aconitine-induced tachyarrhythmia in isolated murine atria. Japanese Journal of Pharmacology. 1994;66(1):75-80. DOI: 10.1254/jjp.66.75 View Source
- [2] An Experimental Study on Adrenergic Effect of Higenamine in Rabbit Cardiovascular System. (2016). Korean Journal of Physiology and Pharmacology. View Source
